molecular formula C24H20N4O5S B11457136 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11457136
M. Wt: 476.5 g/mol
InChI Key: MBQFZCONBFXWOX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused tetracyclic scaffold with a pyrimidine ring fused to a quinoline core. The structure includes a 4-hydroxyphenyl substituent at position 5 and a 4-nitrobenzylsulfanyl group at position 2.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20N4O5S/c29-16-10-6-14(7-11-16)19-20-17(2-1-3-18(20)30)25-22-21(19)23(31)27-24(26-22)34-12-13-4-8-15(9-5-13)28(32)33/h4-11,19,29H,1-3,12H2,(H2,25,26,27,31)

InChI Key

MBQFZCONBFXWOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the hydroxyphenyl and nitrobenzylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

The compound 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound that has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article will explore its applications, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C26H24N4O5S
  • Molecular Weight : 504.6 g/mol

Structural Characteristics

The compound features a pyrimido[4,5-b]quinoline core, which is characterized by a fused ring system that combines both pyrimidine and quinoline structures. The presence of functional groups such as hydroxyl (-OH), nitro (-NO2), and sulfanyl (-S-) enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of quinoline have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds demonstrated IC50 values indicative of potent antiproliferative activity, suggesting that they may inhibit cancer cell growth effectively .

Synthesis and Biological Evaluation

A study focusing on similar heterocyclic compounds noted the synthesis of various derivatives through chemoselective reactions. The synthesized compounds were evaluated for their biological activities against human cancer cell lines. Notably, compounds containing the quinoline scaffold displayed significant anticancer properties with varying degrees of efficacy based on structural modifications .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds have provided insights into how modifications to the core structure can enhance or diminish biological activity. For instance, substituents at specific positions on the quinoline ring have been shown to affect binding affinity to target proteins involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

CompoundCell Line TestedIC50 Value (µg/mL)Mechanism
Compound AHCT-1161.9Enzyme inhibition
Compound BMCF-72.3Redox activity
Compound CHCT-1167.52Receptor modulation

Mechanism of Action

The mechanism of action of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrimido[4,5-b]quinoline derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity Melting Point (°C) Reference
5-(4-Hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-tetrahydropyrimidoquinoline-4,6-dione (Target) 4-hydroxyphenyl, 4-nitrobenzylsulfanyl Not reported Not available -
5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-tetrahydropyrimidoquinoline-2,4,6-trione 2,4-dichlorophenyl, methyl groups Anticancer (in vitro screening) 340
5-(4-Chlorophenyl)-9-isopropyl-6-methyl-tetrahydro-pyrimido[4,5-b]quinoline-2,4-diamine 4-chlorophenyl, isopropyl, methyl, diamine Anticancer (reflux synthesis) Not reported

Key Observations:

  • Substituent Influence on Reactivity: The 4-nitrobenzylsulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to the chlorophenyl groups in analogues . This may enhance electrophilic reactivity, impacting binding to biological targets.
  • Spectral Data Comparison:
    • The target compound’s IR and NMR data are unavailable, but analogues show characteristic peaks:
  • IR: Strong carbonyl stretches (~1705 cm⁻¹) in trione derivatives .
  • ¹H NMR: Methyl groups in analogues resonate at δ 0.85–3.41 ppm, while aromatic protons appear at δ 7.22–8.98 ppm .

Biological Activity

The compound 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrimidoquinoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of functional groups such as hydroxy and nitro groups enhances its reactivity and potential biological interactions.

Chemical Formula

  • Molecular Formula: C19H18N4O4S
  • Molecular Weight: 398.44 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidoquinoline compounds exhibit notable antimicrobial properties. For instance, related compounds have shown significant antifungal activity against various strains such as Candida albicans and Candida dubliniensis with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .

Antioxidant Activity

The antioxidant potential of similar compounds has been highlighted in several studies. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role.

Anticancer Properties

Pyrimidoquinoline derivatives have been evaluated for their anticancer effects against various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity: Many pyrimidoquinoline derivatives act by inhibiting key enzymes involved in cellular processes.
  • Interference with DNA Replication: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways: They may influence various signaling pathways that regulate cell survival and apoptosis.

Study 1: Antifungal Activity Evaluation

In a study aimed at evaluating the antifungal activity of related pyrimidoquinoline compounds, it was found that certain derivatives exhibited strong inhibitory effects against Candida species. The study utilized molecular docking techniques to predict binding affinities and orientations at the active sites of fungal enzymes, correlating well with experimental findings .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of similar compounds revealed their effectiveness in inducing apoptosis in MCF-7 cells. The study measured cell viability through MTT assays and analyzed apoptosis via flow cytometry, confirming the potential of these compounds as anticancer agents .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntifungalPyrimidoquinoline DerivativesMIC values: 4-8 μg/mL
AntioxidantVarious PyrimidoquinolinesFree radical scavenging
AnticancerPyrimidoquinoline AnaloguesCytotoxicity against MCF-7

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